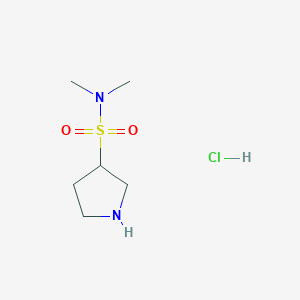

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride

Description

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is a chemical compound with the molecular formula C6H15ClN2O2S and a molecular weight of 214.71 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of dimethyl and sulfonamide functional groups.

Properties

IUPAC Name |

N,N-dimethylpyrrolidine-3-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2S.ClH/c1-8(2)11(9,10)6-3-4-7-5-6;/h6-7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJQLRJSHTYKMCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride typically involves the reaction of pyrrolidine with dimethylamine and a sulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .

Industrial Production Methods

Industrial production of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of bulk chemicals and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and thiol derivatives. These products can be further utilized in various chemical processes and applications .

Scientific Research Applications

Chemical Synthesis and Applications

1. Chemical Reagent and Building Block

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. Its unique structure enhances its reactivity, making it suitable for synthesizing other sulfonamide derivatives and heterocyclic compounds.

2. Industrial Applications

In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its ability to act as an intermediate in chemical processes allows for the development of new products with specific properties tailored to industrial needs.

1. Antimicrobial Properties

Research indicates that N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride exhibits significant antimicrobial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 32 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents .

2. Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes, particularly carbonic anhydrase isoforms. A study revealed that it significantly inhibits CA IX and CA XII with IC50 values in the nanomolar range, indicating its potential as a therapeutic agent in conditions where these enzymes are implicated .

Case Studies

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various sulfonamide derivatives, N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride was found to exhibit promising results against clinically relevant bacterial strains. Structural modifications were shown to enhance antibacterial activity, highlighting the importance of optimizing sulfonamide structures for drug design .

Case Study 2: Therapeutic Potential in Alzheimer's Disease

A recent study explored multitarget-directed ligands (MTDLs) combining sulfonamide moieties with dihydropyridine cores aimed at treating Alzheimer's disease. These compounds exhibited simultaneous cholinesterase inhibition and calcium channel blockade, suggesting that N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride could play a role in developing new therapies for neurodegenerative disorders .

Mechanism of Action

The mechanism of action of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their structure and function. The dimethyl groups contribute to the compound’s lipophilicity, affecting its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

- N-methylpyrrolidine-3-sulfonamide hydrochloride

- N,N-diethylpyrrolidine-3-sulfonamide hydrochloride

- Pyrrolidine-3-sulfonamide hydrochloride

Uniqueness

N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride is unique due to the presence of two methyl groups on the nitrogen atom, which enhances its lipophilicity and influences its chemical reactivity. This structural feature distinguishes it from other similar compounds and contributes to its specific applications and properties .

Biological Activity

N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention in biological research due to its diverse applications, particularly in enzyme inhibition and potential therapeutic uses. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

N,N-Dimethylpyrrolidine-3-sulfonamide hydrochloride is characterized by the presence of a pyrrolidine ring and a sulfonamide group. These structural features contribute to its biological activity by enabling interactions with various biomolecules.

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites. This inhibition can disrupt normal biological processes, leading to various pharmacological effects:

- Enzyme Inhibition : The sulfonamide group can form hydrogen bonds with amino acid residues in the active sites of enzymes, effectively blocking substrate access.

- Lipophilicity : The dimethyl groups enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Antimicrobial Activity

Research indicates that N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive (Staphylococcus aureus, Enterococcus faecalis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungi like Candida albicans. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Enterococcus faecalis | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

| Candida albicans | 32 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents .

Cytotoxicity Studies

In addition to antimicrobial activity, studies have explored the cytotoxic effects of N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride on cancer cell lines. For instance, it has shown potential in inhibiting the growth of MCF-7 (breast cancer) and PC3 (prostate cancer) cells. The IC50 values indicate its effectiveness:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 20 |

| PC3 | 15 |

These findings highlight the compound's potential as an anticancer agent .

Study on Enzyme Inhibition

A study published in 2021 examined the inhibitory effects of various sulfonamides, including N,N-dimethylpyrrolidine-3-sulfonamide hydrochloride, on carbonic anhydrase isoforms. The compound exhibited strong inhibitory activity against CA IX and CA XII, which are associated with tumor progression. Docking studies revealed that it preferentially binds to the P1 hydrophobic site of these enzymes, supporting its role as a potent inhibitor .

Antioxidant Activity

Recent research has also investigated the antioxidant properties of this compound. In vitro assays demonstrated that it can scavenge free radicals effectively, contributing to its potential neuroprotective effects. This aspect is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.